molecular formula C22H30N6O5S B13999261 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid CAS No. 50510-23-1

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid

Cat. No.: B13999261
CAS No.: 50510-23-1
M. Wt: 490.6 g/mol
InChI Key: YTNRXQYKCYIXNW-UHFFFAOYSA-N
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Description

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid is a complex organic compound that features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide typically involves multiple steps. One common method involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a phenoxy derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water. The mixture is heated to a temperature range of 70-80°C to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave irradiation to accelerate the reaction. This method employs a multimode reactor, such as the Synthos 3000, which can provide a maximum magnetron power of 1400 W . This approach not only speeds up the reaction but also enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazine ring in the compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

50510-23-1

Molecular Formula

C22H30N6O5S

Molecular Weight

490.6 g/mol

IUPAC Name

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid

InChI

InChI=1S/C20H24N6O2.C2H6O3S/c1-20(2)24-18(21)23-19(22)26(20)15-9-11-16(12-10-15)28-13-17(27)25(3)14-7-5-4-6-8-14;1-2-6(3,4)5/h4-12H,13H2,1-3H3,(H4,21,22,23,24);2H2,1H3,(H,3,4,5)

InChI Key

YTNRXQYKCYIXNW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)N(C)C3=CC=CC=C3)N)N)C

Origin of Product

United States

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